(2E)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide
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Overview
Description
2-((E)-1-{3-CHLORO-4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-CHLORO-4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at a temperature range of 60-80°C. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{3-CHLORO-4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((E)-1-{3-CHLORO-4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-CHLORO-4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 4-(5-BROMO-2-CHLOROBENZYL)PHENYL ETHYL ETHER
Uniqueness
2-((E)-1-{3-CHLORO-4-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13Cl2N3O2 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
[(E)-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-12-4-1-10(2-5-12)9-22-14-6-3-11(7-13(14)17)8-19-20-15(18)21/h1-8H,9H2,(H3,18,20,21)/b19-8+ |
InChI Key |
FTMBQWDPPXSYPO-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=N/NC(=O)N)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=NNC(=O)N)Cl)Cl |
Origin of Product |
United States |
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